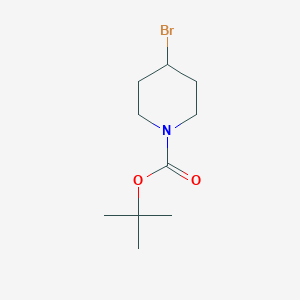
2-(4-Fluorobenzylsulfonyl)Acetamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorobenzylsulfonyl)Acetamidoxime involves complex chemical procedures aiming to incorporate fluorobenzyl groups into the desired molecular framework. For example, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential ligand for clinical PET studies, involves O-alkylation in the presence of silver triflate and a non-nucleophilic amine base, showcasing the complexity of introducing fluorobenzyl components (Iwata et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Fluorobenzylsulfonyl)Acetamidoxime is often characterized by the presence of fluorobenzyl groups, which can significantly impact the compound's electronic and spatial configuration. For instance, the crystal structure analysis of novel inhibitors like 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provides insights into the role of fluorobenzyl groups in enhancing biological activity (Ivashchenko et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Fluorobenzylsulfonyl)Acetamidoxime derivatives often explore the reactivity of the fluorobenzyl group. For example, the synthesis of 4-deoxy-4-fluoro analogues of sugars demonstrates the potential of fluorobenzyl-related compounds in modifying biological molecules, potentially affecting glycosaminoglycan biosynthesis (Berkin et al., 2000).
Scientific Research Applications
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds related to 2-(4-Fluorobenzylsulfonyl)Acetamidoxime have been a focal point in the exploration of their potential applications in scientific research. For instance, compounds with similar structural motifs have been synthesized to investigate their inhibitory activity against enzymes like monoamine oxidase, showcasing their potential in neuromodulation and the treatment of disorders related to enzyme malfunction (Kaya et al., 2016). Moreover, the development of chemodosimeters for sulfide anion detection in aqueous solutions represents another area where these compounds exhibit utility, indicating their relevance in environmental and biological sensing applications (Xiao-Feng Yang et al., 2009).
Biological Evaluation and Anticonvulsant Activity
The exploration of novel benzothiazole derivatives for anticonvulsant properties further underscores the broad applicability of these compounds. Some derivatives have shown significant potency as anticonvulsant agents, hinting at the potential for developing new therapeutic options for epilepsy and related disorders (Dachuan Liu et al., 2016).
Antitumor Activity
Research into the antitumor properties of related compounds, such as novel benzothiazole derivatives, reveals promising in vitro antitumor activity, suggesting the potential of these molecules in cancer therapy. Such studies are pivotal in the identification of new therapeutic agents capable of inhibiting tumor growth and proliferation (A. El-Azab et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-Fluorobenzyl)sulfonyl)-N’-hydroxyacetimidamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease .
Biochemical Pathways
The compound likely affects the pathway involved in the formation of beta-amyloid peptide . By interacting with Beta-secretase 1, it may inhibit the production of this peptide, potentially reducing the symptoms of Alzheimer’s disease .
Result of Action
It is hypothesized that by inhibiting the action of beta-secretase 1, the compound could reduce the formation of beta-amyloid peptide, potentially alleviating the symptoms of alzheimer’s disease .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c10-8-3-1-7(2-4-8)5-16(14,15)6-9(11)12-13/h1-4,13H,5-6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDGZDWBPJLTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC(=NO)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CS(=O)(=O)C/C(=N/O)/N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzylsulphonyl)acetamidoxime | |
CAS RN |
175276-85-4 |
Source


|
| Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]-N-hydroxyethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)


![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)



![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)